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molecular formula C13H14O3 B8658767 2-(6-ethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetaldehyde

2-(6-ethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetaldehyde

Cat. No. B8658767
M. Wt: 218.25 g/mol
InChI Key: HFKUGJHOESMCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646173

Procedure details

An ozone stream (3 g ozone/hour) was conducted for 90 minutes while stirring through a solution, cooled to -70°, of 5.6 g of (RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone in 150 ml of anhydrous dichloromethane and 30 ml of anhydrous methanol. Subsequently, the mixture was flushed with oxygen for 5 minutes and with argon for 10 minutes. After the addition of 2.72 ml of dimethyl sulfide, the mixture was stirred at room temperature for 15 hours. The reaction mixture was evaporated in a vacuum. The residue was treated with 170 ml of dichoromethane and, after the addition of 25 ml of water and 25 ml of trifluoroacetic acid, stirred at room temperature for 3 hours. The mixture was subsequently poured into 150 ml of water and neutralized by the spatula-wise addition of sodium hydrogen carbonate while stirring. An additional 50 ml of water were added. The phases were separated and the aqueous phase was extracted twice with 100 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulfate and concentrated in a vacuum. 3.4 g (64%) of (RS)-2-(2-oxoethyl)-6-ethoxy-1-indanone were obtained as a red-brown oil.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ozone
Quantity
3 g
Type
reactant
Reaction Step Two
Name
(RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH2:4]([CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[C:9]1=[O:20])[CH:5]=CC>ClCCl.CO>[O:1]=[CH:5][CH2:4][CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[C:9]1=[O:20]

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
ozone
Quantity
3 g
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
(RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone
Quantity
5.6 g
Type
reactant
Smiles
C(C=CC)C1C(C2=CC(=CC=C2C1)OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring through a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the mixture was flushed with oxygen for 5 minutes and with argon for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
After the addition of 2.72 ml of dimethyl sulfide
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in a vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with 170 ml of dichoromethane
ADDITION
Type
ADDITION
Details
after the addition of 25 ml of water and 25 ml of trifluoroacetic acid
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was subsequently poured into 150 ml of water
ADDITION
Type
ADDITION
Details
neutralized by the spatula-wise addition of sodium hydrogen carbonate
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
An additional 50 ml of water were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 100 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O=CCC1C(C2=CC(=CC=C2C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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